In Vivo Efficacy: Val-Ala Linker Outperforms Val-Cit in Non-Internalizing ADC Model
In a direct comparative study evaluating four dipeptide linkers (Val-Ala, Val-Cit, Val-Lys, Val-Arg) conjugated to the non-internalizing F16 antibody with MMAE payload, the Val-Ala-based ADC exhibited better overall in vivo performance than Val-Cit and other analogues [1]. While the study did not report isolated plasma stability half-life values, the combination of stability and cleavage characteristics resulted in superior anticancer activity for the Val-Ala construct [1].
| Evidence Dimension | Relative in vivo performance (stability and anticancer activity) in ADC context |
|---|---|
| Target Compound Data | Val-Ala dipeptide linker (core component of Alloc-Val-Ala-PAB-OH) exhibited better performance |
| Comparator Or Baseline | Val-Cit dipeptide linker; also Val-Lys and Val-Arg analogues |
| Quantified Difference | Qualitatively superior performance; mass spectrometry confirmed distinct cleavage sites and differential in vivo stability among all four linkers |
| Conditions | F16 antibody (non-internalizing) conjugated to monomethyl auristatin E (MMAE); tested in mice bearing A431 human epidermoid carcinoma xenografts |
Why This Matters
This direct head-to-head evidence demonstrates that Val-Ala and Val-Cit are not interchangeable; linker selection meaningfully impacts ADC in vivo efficacy, making Alloc-Val-Ala-PAB-OH a strategically distinct option for non-internalizing antibody applications.
- [1] Gébleux R, Stringhini M, Casanova R, Soltermann A, Neri D. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates. Bioconjug Chem. 2017;28(7):1826-1833. doi:10.1021/acs.bioconjchem.7b00304 View Source
